molecular formula C16H19Cl3N2O2 B1407129 Ethyl 1-[cyano-(3,4-dichlorophenyl)methyl]piperidine-4-carboxylate hydrochloride CAS No. 1440535-51-2

Ethyl 1-[cyano-(3,4-dichlorophenyl)methyl]piperidine-4-carboxylate hydrochloride

Cat. No.: B1407129
CAS No.: 1440535-51-2
M. Wt: 377.7 g/mol
InChI Key: AUPAFGIXDGBFKT-UHFFFAOYSA-N
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Description

Ethyl 1-[cyano-(3,4-dichlorophenyl)methyl]piperidine-4-carboxylate hydrochloride is a useful research compound. Its molecular formula is C16H19Cl3N2O2 and its molecular weight is 377.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis and Structural Analysis : This compound is used in various synthesis processes. For instance, Zheng Rui (2010) used similar piperidine derivatives as starting materials in synthesis processes, highlighting their utility in chemical preparations and structural identifications through techniques like NMR (Zheng Rui, 2010).

  • Chemical Transformations and Complexation : The compound also plays a role in complex chemical transformations. For example, Dyachenko and Chernega (2007) described the synthesis of a structurally related compound through a multi-component condensation process, emphasizing the complexity and potential of these types of chemical reactions (V. D. Dyachenko & A. N. Chernega, 2007).

  • Material Science Applications : In material science, compounds like this are used in the synthesis of novel materials. Isaac Oluwatobi Abolude et al. (2021) demonstrated the use of related compounds in synthesizing dyes for textile applications, indicating a practical application in the industrial sector (Isaac Oluwatobi Abolude et al., 2021).

  • Pharmacological Research : While avoiding specifics about drug use and side effects, it's worth noting that compounds of this nature are often investigated for their pharmacological properties. An example is the study by Dimmock et al. (1998), which investigated similar compounds for their potential as cytotoxic agents in cancer therapy (J. Dimmock et al., 1998).

  • Corrosion Inhibition : In the field of corrosion science, derivatives of this compound have been investigated for their role in inhibiting metal corrosion, as explored by Alaoui et al. (2018) who studied similar compounds for their effectiveness in protecting mild steel (K. Alaoui et al., 2018).

Properties

IUPAC Name

ethyl 1-[cyano-(3,4-dichlorophenyl)methyl]piperidine-4-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18Cl2N2O2.ClH/c1-2-22-16(21)11-5-7-20(8-6-11)15(10-19)12-3-4-13(17)14(18)9-12;/h3-4,9,11,15H,2,5-8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUPAFGIXDGBFKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C(C#N)C2=CC(=C(C=C2)Cl)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19Cl3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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